molecular formula C14H22BNO4 B1320879 (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid CAS No. 129112-20-5

(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid

Cat. No. B1320879
M. Wt: 279.14 g/mol
InChI Key: GQBLFRRWTANPPG-UHFFFAOYSA-N
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Description

The compound "(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid" is not directly discussed in the provided papers. However, boronic acids are a class of compounds that have been extensively studied due to their ability to bind to diols and their applications in various fields such as medicine, agriculture, and industrial chemistry. For instance, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been shown to have a high affinity for diol recognition at neutral pH, which suggests potential for diol and carbohydrate recognition . Similarly, the introduction of different functional groups into boronic acids, such as aminophosphonic acid groups, can lead to new opportunities for applications, as demonstrated by the synthesis of multifunctional compounds with boronic acid, diethoxyphosph

Scientific Research Applications

Fluorescent Labeling in Analytical Chemistry

  • (Isao Terado et al., 2000) discussed the development of fluorescent labeling reagents, including a derivative of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid, for the determination of diol compounds in high-performance liquid chromatography (HPLC).

Photophysical Properties

  • (G. V. Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid, including its absorption and fluorescence spectra in various solvents, which is crucial for understanding its behavior in different chemical environments.

Atropisomerism in Organic Synthesis

  • (P. Roszkowski et al., 2013) explored the use of (2-methoxyphenyl)boronic acid in the synthesis of atropisomers, showcasing its role in creating stereochemically complex molecules.

Fluorescence Quenching in Analytical Applications

  • (H. S. Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, which can be used to understand the interaction of these compounds in various environments, relevant for sensor development.

Protecting Groups in Organic Chemistry

  • (Jun Yan et al., 2005) described the use of boronic acid as a protecting group, a crucial concept in organic synthesis for the temporary modification of reactive or sensitive functional groups.

Bacterial Detection in Biosensing

Boronic Acid Catalysis in Organic Reactions

  • (D. Hall, 2019) discussed the role of boronic acids as catalysts in various organic reactions, demonstrating their versatility beyond being just reagents.

Safety And Hazards

While the specific safety data sheet for “(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid” was not found, boronic acids in general may pose certain hazards. For instance, they may damage fertility and the unborn child . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . There is also a need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLFRRWTANPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595627
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid

CAS RN

129112-20-5
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Pullella, DA Wild, GL Nealon… - The Journal of …, 2017 - ACS Publications
1,5,7-Trihydroxy-6H-indeno[1,2-b]anthracene-6,11,13-trione (1), proposed to be the antitubercular natural product eucapsitrione, has been synthesized in 43% overall yield and six …
Number of citations: 13 pubs.acs.org

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